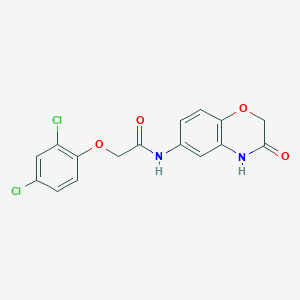![molecular formula C23H22O4 B4996641 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one](/img/structure/B4996641.png)
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one is a synthetic compound that belongs to the class of coumarin derivatives. It has been synthesized by various methods and has shown potential in scientific research applications due to its mechanism of action, biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves the inhibition of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of protein kinase B (Akt) and the mammalian target of rapamycin (mTOR) pathway, which are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
This compound has been reported to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit the production of pro-inflammatory cytokines. Additionally, it has been reported to have antioxidant properties and to protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one in lab experiments is its potential as an anticancer agent. It has shown promising results in inhibiting the growth of cancer cells in vitro and in vivo. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one. One direction is to further investigate its mechanism of action and signaling pathways involved in its anticancer activity. Additionally, its potential as an anti-inflammatory and antioxidant agent could be studied further. Furthermore, its bioavailability and pharmacokinetics could be optimized to enhance its efficacy as a therapeutic agent.
Synthesemethoden
The synthesis of 3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been reported by several researchers. One of the methods involves the reaction of 4-methylcoumarin-3-carboxylic acid with benzyl bromide in the presence of potassium carbonate and dimethylformamide. The resulting intermediate is then reacted with 2-oxocyclohexanecarboxylic acid and triethylamine in the presence of 1,3-dicyclohexylcarbodiimide to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4-methyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one has been studied for its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been reported to have anti-inflammatory and antioxidant properties.
Eigenschaften
IUPAC Name |
3-benzyl-4-methyl-7-(2-oxocyclohexyl)oxychromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c1-15-18-12-11-17(26-21-10-6-5-9-20(21)24)14-22(18)27-23(25)19(15)13-16-7-3-2-4-8-16/h2-4,7-8,11-12,14,21H,5-6,9-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJNBOGBMZCUQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,2,2-trichloro-1-{methyl[(4-methylphenyl)sulfonyl]amino}ethyl)acetamide](/img/structure/B4996561.png)
![1-(3-{5-[2-(3-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-4-(2-thienylmethyl)piperazine](/img/structure/B4996576.png)
![ethyl 2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4996583.png)
![2-(allylthio)-4-[3-(benzyloxy)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B4996594.png)

![2-methoxy-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B4996611.png)
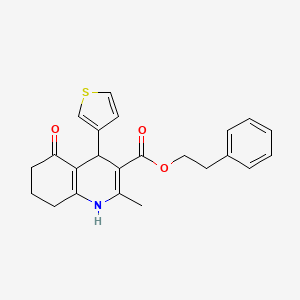
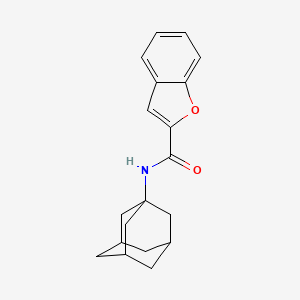
![5-(3,4-dichlorophenyl)-N-{3-[(2-methylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B4996627.png)
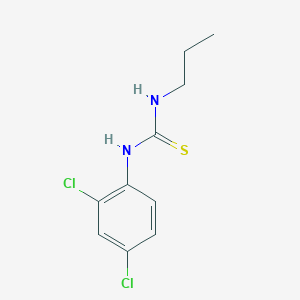
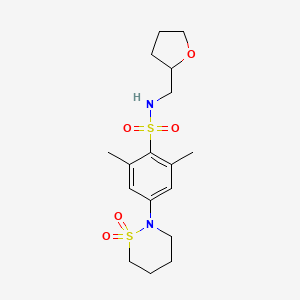
![6-{[4-(tert-butylamino)-6-(isobutylamino)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B4996636.png)
![ethyl 4-[2,5-dioxo-3-(1-piperidinyl)-1-pyrrolidinyl]benzoate](/img/structure/B4996647.png)
